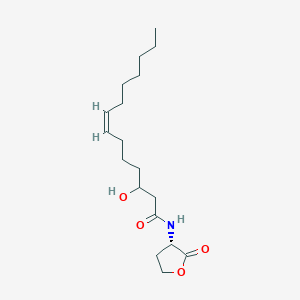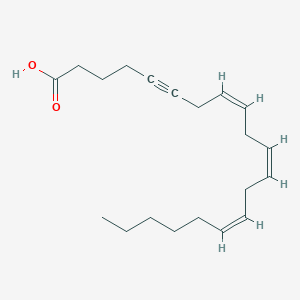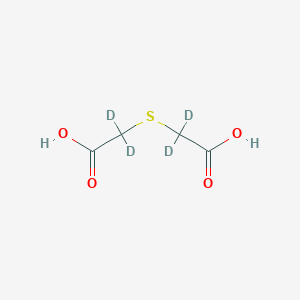
N-(3-Hydroxy-7-cis-tétradécénoyl)homosérine lactone
Vue d'ensemble
Description
La N-(3-hydroxy-7-cis tétradécénoyl)-L-homosérine lactone est un composé chimique qui appartient à la classe des N-acyl-homosérine lactones. Ces composés sont connus pour leur rôle dans la détection de quorum, un mécanisme par lequel les bactéries communiquent entre elles pour coordonner diverses activités physiologiques. Ce composé particulier est produit par certaines souches de bactéries, telles que Pseudomonas fluorescens, et joue un rôle crucial dans la régulation de l'expression des gènes liés à la production de métabolites secondaires et à la virulence .
Applications De Recherche Scientifique
N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone has several scientific research applications:
Chemistry: Used as a model compound to study acyl-homoserine lactone synthesis and reactions.
Biology: Plays a role in quorum sensing studies to understand bacterial communication and behavior.
Medicine: Investigated for its potential in controlling bacterial infections by disrupting quorum sensing.
Industry: Used in biocontrol strategies to manage plant pathogens and promote plant growth.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la N-(3-hydroxy-7-cis tétradécénoyl)-L-homosérine lactone implique généralement l'acylation de la L-homosérine lactone avec le chlorure de 3-hydroxy-7-cis tétradécénoyle. La réaction est effectuée dans des conditions douces, souvent en utilisant une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des procédés de fermentation utilisant des souches bactériennes génétiquement modifiées qui surproduisent le composé. Les bactéries sont cultivées dans de grands bioréacteurs, et le composé est extrait du milieu de culture en utilisant des solvants organiques. L'extrait brut est ensuite purifié pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : La N-(3-hydroxy-7-cis tétradécénoyl)-L-homosérine lactone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : La double liaison dans la chaîne tétradécénoyle peut être réduite pour former une chaîne acyle saturée.
Substitution : Le cycle lactone peut subir des réactions de substitution nucléophile.
Réactifs et conditions communes :
Oxydation : Des réactifs tels que le chlorochromate de pyridinium (PCC) ou le permanganate de potassium (KMnO4) peuvent être utilisés.
Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est une méthode courante.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Formation de la N-(3-oxo-7-cis tétradécénoyl)-L-homosérine lactone.
Réduction : Formation de la N-(3-hydroxy tétradécanoyl)-L-homosérine lactone.
Substitution : Formation de diverses lactones substituées selon le nucléophile utilisé.
4. Applications de la recherche scientifique
La N-(3-hydroxy-7-cis tétradécénoyl)-L-homosérine lactone a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des acyl-homosérine lactones.
Biologie : Joue un rôle dans les études de détection de quorum pour comprendre la communication et le comportement des bactéries.
Médecine : En cours d'investigation pour son potentiel dans le contrôle des infections bactériennes en perturbant la détection de quorum.
5. Mécanisme d'action
Le composé exerce ses effets en se liant à des protéines réceptrices spécifiques dans les cellules bactériennes, conduisant à l'activation ou à la répression des gènes cibles. Ce processus implique la formation d'un complexe entre le composé et le récepteur, qui interagit ensuite avec l'ADN pour réguler l'expression des gènes. Les cibles moléculaires comprennent les gènes impliqués dans la production de métabolites secondaires, la virulence et la formation de biofilms .
Composés similaires :
- N-décanoyl-L-homosérine lactone
- N-hexanoyl-L-homosérine lactone
- N-(3-oxo-7-cis tétradécénoyl)-L-homosérine lactone
Comparaison : La N-(3-hydroxy-7-cis tétradécénoyl)-L-homosérine lactone est unique en raison de la présence d'un groupe hydroxyle et d'une double liaison cis dans la chaîne acyle. Cette caractéristique structurelle influence son affinité de liaison et sa spécificité aux protéines réceptrices, la rendant distincte des autres acyl-homosérine lactones.
Mécanisme D'action
The compound exerts its effects by binding to specific receptor proteins in bacterial cells, leading to the activation or repression of target genes. This process involves the formation of a complex between the compound and the receptor, which then interacts with the DNA to regulate gene expression. The molecular targets include genes involved in secondary metabolite production, virulence, and biofilm formation .
Comparaison Avec Des Composés Similaires
- N-decanoyl-L-Homoserine lactone
- N-hexanoyl-L-Homoserine lactone
- N-(3-oxo-7-cis tetradecenoyl)-L-Homoserine lactone
Comparison: N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone is unique due to the presence of a hydroxyl group and a cis double bond in the acyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other acyl-homoserine lactones.
Propriétés
IUPAC Name |
(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFGXWHLLUVRK-UPVLWJCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in bacterial communication?
A1: N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH, C(14:1)-HSL) is a type of N-acylhomoserine lactone (AHL), which are signaling molecules involved in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density.
Q2: How does the production of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone differ in Pseudomonas fluorescens and Rhizobium leguminosarum?
A: While both Pseudomonas fluorescens and Rhizobium leguminosarum utilize 3OH, C(14:1)-HSL for communication, their production mechanisms differ. In P. fluorescens, the HdtS enzyme directly synthesizes 3OH, C(14:1)-HSL. [] Conversely, R. leguminosarum relies on a complex quorum sensing network involving multiple AHLs and regulatory systems. [] The raiIR genes in R. leguminosarum are crucial for AHL production, with raiI encoding an enzyme that primarily synthesizes N-(3-hydroxyoctanoyl)-l-homoserine lactone (3OH,C8-HSL). [] Interestingly, the expression of raiI itself is influenced by 3OH, C(14:1)-HSL, indicating a complex interplay between different AHLs in this species. [] This intricate network highlights the sophisticated mechanisms bacteria have evolved to control gene expression and behavior through quorum sensing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)






![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

